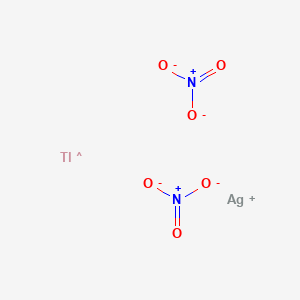
Silver thallium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver thallium dinitrate is a chemical compound with the formula AgN₂O₆Tl It is composed of silver, thallium, and nitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver thallium dinitrate can be synthesized through the reaction of silver nitrate (AgNO₃) and thallium nitrate (TlNO₃) in an aqueous solution. The reaction typically involves mixing equimolar amounts of the two nitrates in water, followed by crystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Silver thallium dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Higher oxidation state compounds of silver and thallium.
Reduction: Lower oxidation state compounds of silver and thallium.
Substitution: Compounds with different anions replacing the nitrate ions.
Wissenschaftliche Forschungsanwendungen
Silver thallium dinitrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of silver thallium dinitrate involves its interaction with molecular targets and pathways within biological systems. The compound can release silver and thallium ions, which interact with cellular components, leading to various biochemical effects. These interactions can result in antimicrobial activity, disruption of cellular processes, and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Silver thallium dinitrate can be compared with other similar compounds, such as:
Silver Nitrate (AgNO₃): Known for its antimicrobial properties and use in various chemical reactions.
Thallium Nitrate (TlNO₃): Used in chemical synthesis and industrial applications.
Silver Thallium Sulfate (Ag₂Tl₂(SO₄)₃): Another compound containing silver and thallium, used in specialized applications.
Uniqueness: this compound is unique due to its combination of silver and thallium ions, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
25822-21-3 |
|---|---|
Molekularformel |
AgN2O6Tl- |
Molekulargewicht |
436.26 g/mol |
InChI |
InChI=1S/Ag.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1; |
InChI-Schlüssel |
UIYSFKRGDJYOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


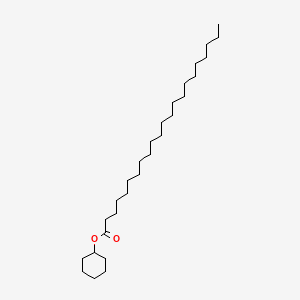
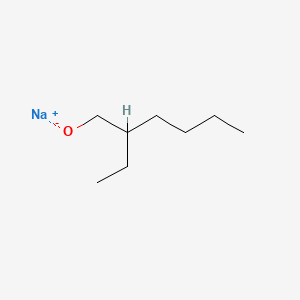
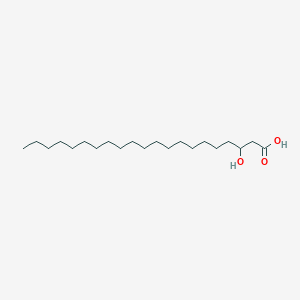

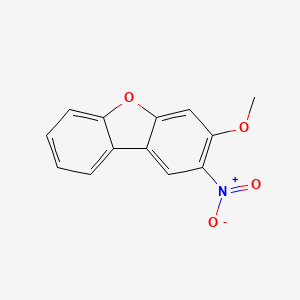
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
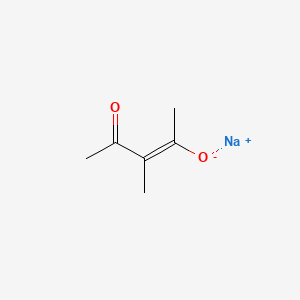
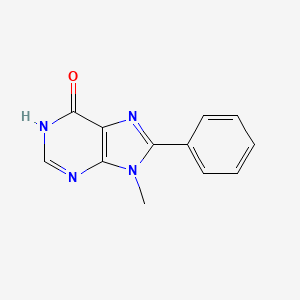

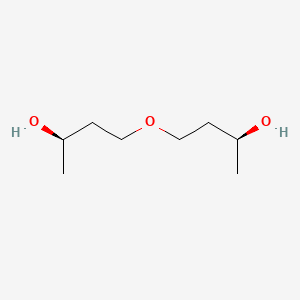
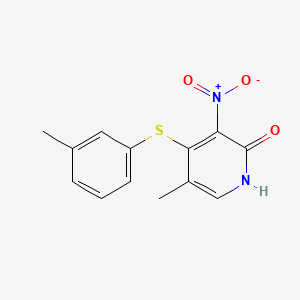
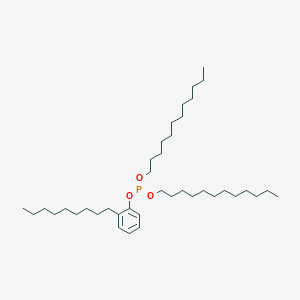
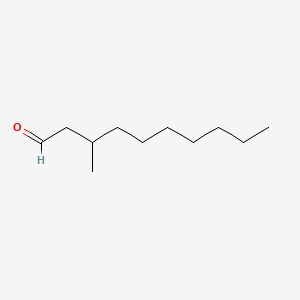
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
